2,3-Dibromo-1,1,3,3-tetrafluoropropene
Overview
Description
2,3-Dibromo-1,1,3,3-tetrafluoropropene (2,3-DBTFP) is a halogenated hydrocarbon that has recently been studied for its potential applications in various scientific research areas. It is a colorless liquid that is highly flammable and is a common synthetic intermediate in organic synthesis. 2,3-DBTFP has a wide range of applications, including its use in organic synthesis, as a reagent for the preparation of polymers, and as a catalyst for the production of fluorinated compounds. It is also used in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
Synthesis and Organic Synthesis Applications
2,3-Dibromo-1,1,3,3-tetrafluoropropene has been explored as a valuable fluorinated building block in organic synthesis. Murray et al. (2019) describe the use of 2,3,3,3-tetrafluoropropene (a closely related compound) in the synthesis of enol ethers and vinyl sulfides, highlighting its utility as an inexpensive and readily available fluorinated building block. This research underscores the compound's growing use in creating complex organic molecules with significant potential in various chemical synthesis processes, owing to its unique chemical properties, including reactivity and regioselectivity in nucleophilic substitution reactions (Murray, Ball, Harsanyi, & Sandford, 2019).
Environmental and Refrigerant Applications
Another significant area of application for 2,3-Dibromo-1,1,3,3-tetrafluoropropene derivatives is in environmental science, particularly as refrigerants with a low global warming potential. Gao et al. (2014) conducted research on the heat capacity of R1234yf (2,3,3,3-tetrafluoropropene) in the liquid phase, providing critical data for its application in air conditioning systems. This research supports the compound's role as an environmentally friendly alternative to traditional refrigerants, contributing to the development of sustainable cooling technologies (Gao, Jiang, Jie, He, & Chen, 2014).
Biotransformation Studies
Understanding the biotransformation of 2,3,3,3-tetrafluoropropene is crucial for evaluating its safety and environmental impact. Schuster et al. (2010) investigated the biotransformation of HFO-1234yf in rabbits, revealing insights into its metabolic pathways. This study provides essential data on how this compound is processed in biological systems, which is vital for assessing its environmental and health-related risks (Schuster, Bertermann, Rusch, & Dekant, 2010).
Photophysical Properties and Applications
The photophysical properties of 2,3,3,3-tetrafluoropropene derivatives also present significant research interest. For example, studies on the structure and properties of HFO-1234yf have contributed to understanding its potential use in various applications, from refrigerants to potentially in materials science, due to its unique chemical and physical properties (Feller, Lux, Hohenstein, & Kornath, 2014).
properties
IUPAC Name |
2,3-dibromo-1,1,3,3-tetrafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F4/c4-1(2(6)7)3(5,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEIAWIQHJLHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371609 | |
Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
CAS RN |
666-40-0 | |
Record name | 2,3-Dibromo-1,1,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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